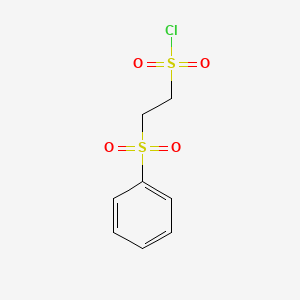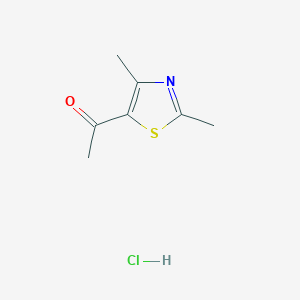
Acide 4-fluoro-2-iodobenzoïque
Vue d'ensemble
Description
4-Fluoro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H4FIO2 . It is a dihalogenated benzoic acid with a fluoride sitting opposite and an iodide next to the carboxylic acid around the hexagonal table of a benzene ring .
Synthesis Analysis
4-Fluoro-2-iodobenzoic acid serves as a versatile building block in organic synthesis . It can be used to synthesize bioactive bicyclic heterocycles such as phthalide and isocoumarin using a Sonogashira-type reaction . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-iodobenzoic acid consists of a benzene ring with a fluoride and an iodide attached, along with a carboxylic acid group .Chemical Reactions Analysis
4-Fluoro-2-iodobenzoic acid is used in various chemical reactions. For instance, it is used as a reagent in organic synthesis including amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-iodobenzoic acid include a melting point of 143-147 °C . The compound has a molecular weight of 266.01 .Applications De Recherche Scientifique
Synthèse d'hétérocycles bicycliques bioactifs
Acide 4-fluoro-2-iodobenzoïque: est un bloc de construction polyvalent pour la synthèse d'hétérocycles bicycliques bioactifs tels que la phthalide et l'isocoumarine . En utilisant une réaction de type Sonogashira, ces composés peuvent être formés sélectivement à différentes températures, l'isocoumarine étant le produit 6-endo-dig à 100 °C et la phthalide étant le produit 5-exo-dig à 25 °C .
Synthèse organique utilisant des oxydants à l'iode hypervalent
Ce composé est utilisé dans la préparation de tosylates de benziodoxole pseudocycliques, qui servent d'oxydants à l'iode hypervalent pour la synthèse organique . La synthèse implique une réaction de transfert de ligand entre l'This compound et PhI(OH)OTs, conduisant à des produits de haute pureté .
Échafaudage moléculaire pour la découverte de médicaments
En raison de ses trois groupes fonctionnels différents, l'This compound agit comme un échafaudage moléculaire, facilitant la découverte et le développement de nouveaux médicaments . Sa structure permet des modifications faciles, ce qui en fait un atout précieux en chimie médicinale.
Inhibiteurs des pyruvate-ferredoxine oxydoréductases
Dans le domaine de la microbiologie, l'This compound est utilisé dans la synthèse d'inhibiteurs à base d'amixile. Ces inhibiteurs ciblent les pyruvate-ferredoxine oxydoréductases des bactéries anaérobies, qui sont essentielles pour leur métabolisme énergétique .
Précurseur pour les réactifs oxydants
This compound: peut également être utilisé comme précurseur dans la préparation de puissants réactifs oxydants, tels que l'acide 2-iodoxybenzoïque (IBX) et la périodinane de Dess-Martin (DMP) . Ces réactifs sont essentiels pour l'oxydation sélective des alcools en aldéhydes et en cétones en chimie synthétique.
Safety and Hazards
Mécanisme D'action
Target of Action
4-Fluoro-2-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis . The compound is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .
Mode of Action
The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzoic acid and terminal alkynes .
Biochemical Pathways
The compound affects the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . Isocoumarin, the 6-endo-dig product, is selectively formed at 100 °C, whereas phthalide, the 5-exo-dig product, is favored at a lower temperature of 25 °C . The compound is also involved in the synthesis of pseudocyclic benziodoxole tosylates .
Pharmacokinetics
The compound is known to have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.48 (iLOGP), 2.43 (XLOGP3), 2.55 (WLOGP), 2.94 (MLOGP), and 2.61 (SILICOS-IT), with a consensus Log Po/w of 2.4 .
Result of Action
It is known to be used in the synthesis of bioactive compounds and as a hypervalent iodine oxidant for organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the selective formation of isocoumarin and phthalide depends on the reaction temperature . Safety precautions should be taken when handling the compound, as it may cause skin irritation, serious eye irritation, and respiratory irritation .
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-iodobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, making 4-Fluoro-2-iodobenzoic acid a useful probe in biochemical studies .
Cellular Effects
4-Fluoro-2-iodobenzoic acid affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 4-Fluoro-2-iodobenzoic acid can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-2-iodobenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by mimicking the substrate of an enzyme, thereby blocking the enzyme’s activity. Additionally, 4-Fluoro-2-iodobenzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-iodobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that 4-Fluoro-2-iodobenzoic acid can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-iodobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-Fluoro-2-iodobenzoic acid can exhibit toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
4-Fluoro-2-iodobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological functions .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-iodobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function, with certain tissues or cell types showing higher concentrations of 4-Fluoro-2-iodobenzoic acid .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-iodobenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Its localization can impact its activity and function, with different subcellular environments providing distinct biochemical contexts for 4-Fluoro-2-iodobenzoic acid .
Propriétés
IUPAC Name |
4-fluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFTVLJAXWGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501170 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56096-89-0 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














